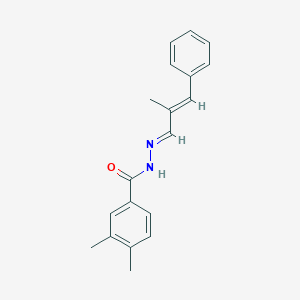![molecular formula C13H10F9NO3S B449226 methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449226.png)
methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a nonafluoropentanoyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Nonafluoropentanoyl Group: The nonafluoropentanoyl group can be introduced via acylation reactions using nonafluoropentanoyl chloride in the presence of a suitable base, such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiophene ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nonafluoropentanoyl group, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The nonafluoropentanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate: can be compared with other thiophene derivatives, such as:
Uniqueness
The presence of the nonafluoropentanoyl group in this compound imparts unique properties, such as increased lipophilicity and chemical stability. These characteristics can enhance its performance in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C13H10F9NO3S |
|---|---|
Molecular Weight |
431.28g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H10F9NO3S/c1-4-5(2)27-7(6(4)8(24)26-3)23-9(25)10(14,15)11(16,17)12(18,19)13(20,21)22/h1-3H3,(H,23,25) |
InChI Key |
LBVBUPLEYCSEEE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B449143.png)
![N'-[1-(2,4-dichlorophenyl)propylidene]-2-methoxybenzohydrazide](/img/structure/B449144.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B449145.png)
![2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE](/img/structure/B449146.png)
![2,2,3,3,4,4,4-heptafluoro-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B449148.png)

![isopropyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B449152.png)
![4-(2,4-dichlorophenoxy)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B449154.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-4-methylbenzamide](/img/structure/B449155.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-methoxybenzylidene)propanohydrazide](/img/structure/B449159.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-pyridinylmethylene)propanohydrazide](/img/structure/B449162.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-methoxybenzylidene)propanohydrazide](/img/structure/B449164.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(5-bromo-2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B449165.png)
![N-(4-{4-[(3,4-dimethylbenzoyl)amino]benzyl}phenyl)-3,4-dimethylbenzamide](/img/structure/B449169.png)
